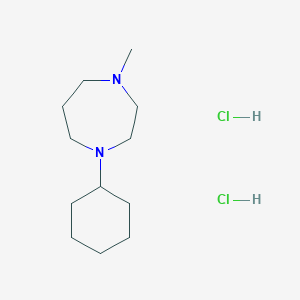

1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-methyl-1,4-diazepane dihydrochloride, also known as Ro 15-4513, is a chemical compound that belongs to the class of diazepanes. It is a selective antagonist of the GABA-A receptor, which is a type of neurotransmitter receptor that is involved in the regulation of anxiety, sedation, and muscle relaxation. Ro 15-4513 has been widely used in scientific research to investigate the role of the GABA-A receptor in various physiological and pathological processes.

Scientific Research Applications

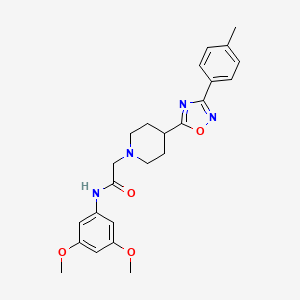

Synthesis of 1,4-Diazacycles

A significant application involves the synthesis of 1,4-diazacycles, including diazepanes, through innovative catalytic routes. For instance, the synthesis of 1,4-diazacycles by diol-diamine coupling, facilitated by a (pyridyl)phosphine-ligated ruthenium(II) catalyst, showcases a method that exploits sequential N-alkylations or intermediate tautomerization pathways. This approach tolerates a variety of amines and alcohols relevant to medicinal platforms, demonstrating the synthesis of drugs like cyclizine and homochlorcyclizine with high yields, thus highlighting the compound's role in facilitating complex chemical syntheses (Nalikezhathu et al., 2023).

Photochemical Studies

Research on p-biphenylyl diazo compounds, including studies of their excited states and decay mechanisms, reveals the photochemical versatility of diazepane-related compounds. The excited states of these compounds were found to decay rapidly, with diazo esters producing singlet carbene with greater quantum efficiency due to competing Wolff rearrangement in the excited state of the diazo ketone. Such studies underscore the potential of diazepane derivatives in understanding photochemical reactions and designing light-sensitive materials or reactions (Wang et al., 2008).

Metal Carbene Precursors

Another application involves the use of diazoisochroman-3-imines as a new class of metal carbene precursors. These compounds, under Rh(II) catalysis, engage in cycloaddition reactions with alkenes and conjugated dienes, leading to the synthesis of complex isochromene derivatives. This research highlights the compound's role in advancing methods for constructing cyclic and heterocyclic structures, which are crucial in medicinal chemistry and material science (Ren et al., 2017).

Synthesis of σ1 Receptor Ligands

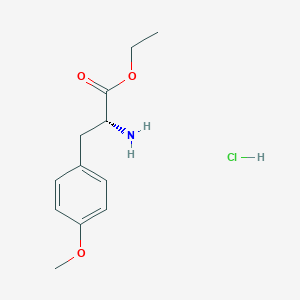

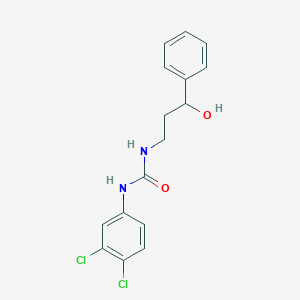

The synthesis of 1,4-diazepanes as σ1 receptor ligands, starting from enantiomerically pure amino acids, demonstrates the compound's utility in pharmacological research. These syntheses, which involve late-stage diversification strategies, contribute to understanding the σ1 receptor's pharmacophore models and offer insights into designing compounds with potential therapeutic applications (Fanter et al., 2017).

Catalysis and Organic Synthesis

Research into the catalytic and photochemical cyclopropanation of alkenes with methyl diazo(trialkylsilyl)acetates, where steric effects and thermodynamic stabilities of cyclopropanes were evaluated, showcases the utility of diazepane derivatives in fine-tuning reaction conditions for optimal yields and selectivity. These studies contribute to the broader field of organic synthesis, offering pathways to synthesize complex molecular structures with high precision (Maas et al., 2001).

properties

IUPAC Name |

1-cyclohexyl-4-methyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-13-8-5-9-14(11-10-13)12-6-3-2-4-7-12;;/h12H,2-11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCGXKORVMLMPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2CCCCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2597597.png)

![5-(2-Fluoro-phenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2597599.png)

![N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide](/img/structure/B2597612.png)

![Ethyl 6-ethyl-2-(1-oxoisochroman-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2597614.png)

![(E)-4-(Dimethylamino)-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)but-2-enamide](/img/structure/B2597616.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2597617.png)

![1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2597618.png)